6-Fluorospiro[3.3]heptane-2-carboxamide
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in organic chemistry due to their inherent structural rigidity and three-dimensionality. nih.gov Unlike their linear or monocyclic counterparts, spirocycles can project substituents into distinct vectors in space, which can be highly advantageous for targeted molecular interactions, such as those with biological receptors. univ.kiev.ua This defined spatial arrangement can lead to improved potency and selectivity in drug candidates. univ.kiev.ua Furthermore, the increased sp³ character of spirocyclic systems is often associated with improved physicochemical properties, such as aqueous solubility, which are crucial for the development of new pharmaceuticals. univ.kiev.ua
Distinctive Structural Features of the Spiro[3.3]heptane Framework
The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. researchgate.net This arrangement results in a highly rigid and compact structure. The conformational rigidity of the spiro[3.3]heptane scaffold is a key feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.net Moreover, this scaffold has been explored as a bioisostere for commonly used six-membered rings like cyclohexane (B81311) and piperidine, offering a novel and synthetically accessible chemical space for drug design. mdpi.com
Rationales for the Incorporation of Fluorine into Alicyclic Systems
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.com The substitution of hydrogen with fluorine can lead to several beneficial effects. Firstly, the high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov Secondly, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity and pharmacokinetic properties. chemrxiv.org Additionally, the incorporation of fluorine can modulate a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Role of Carboxamide Functionality in Molecular Design
The carboxamide group is a ubiquitous functional group in pharmaceuticals and plays a crucial role in molecular design. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This ability to form multiple hydrogen bonds often contributes significantly to the binding affinity and specificity of a drug molecule. However, the amide bond can also be susceptible to enzymatic cleavage, posing a challenge to metabolic stability. chemrxiv.org Consequently, the design of carboxamide-containing molecules often involves strategies to mitigate this liability while retaining the beneficial binding interactions.
Overview of Research Trajectories for 6-Fluorospiro[3.3]heptane-2-carboxamide and Related Analogues
While direct and extensive research on this compound is still emerging, the foundational studies on its constituent parts suggest promising research directions. The development of synthetic routes to 6-fluorospiro[3.3]heptane building blocks has paved the way for the exploration of this scaffold in medicinal chemistry. mdpi.com Research trajectories are likely to focus on the synthesis of libraries of this compound analogues to probe their structure-activity relationships (SAR) for various biological targets. Key areas of investigation will likely include their potential as inhibitors of enzymes where the rigid scaffold and the specific interactions of the fluoro and carboxamide groups can be exploited. Furthermore, the unique physicochemical properties imparted by the fluorinated spiro[3.3]heptane core will be of interest for developing compounds with improved ADME profiles, potentially overcoming limitations of existing drug candidates. The exploration of these analogues as bioisosteres for other cyclic systems in known pharmacologically active compounds is also a probable avenue of research.
Detailed Research Findings
Recent studies have focused on the synthesis and characterization of key building blocks for this compound and its analogues. A reliable methodology for the construction of the 6-fluorospiro[3.3]heptane scaffold has been developed, allowing for the synthesis of a variety of functionalized derivatives on a multigram scale. mdpi.com
Physicochemical properties such as acidity (pKa) and lipophilicity (LogP) of precursors to the title compound have been experimentally determined. These studies provide valuable insights into how the fluorinated spiro[3.3]heptane scaffold influences these key drug-like properties.
| Compound | pKa | LogP |
|---|---|---|
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | 4.75 | 1.45 |
| Spiro[3.3]heptane-2-carboxylic acid | 4.85 | 1.65 |
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | 4.55 | 1.55 |
The data indicates that the introduction of a single fluorine atom at the 6-position slightly increases the acidity of the carboxylic acid compared to the non-fluorinated analogue, a consequence of fluorine's electron-withdrawing nature. Interestingly, the monofluorinated derivative exhibits lower lipophilicity (LogP) compared to the non-fluorinated counterpart, a desirable property for improving aqueous solubility.
Structure
3D Structure
Properties
Molecular Formula |
C8H12FNO |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-fluorospiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C8H12FNO/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
QTURJSPXZKNPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluorospiro 3.3 Heptane 2 Carboxamide and Its Analogues
General Strategies for Spiro[3.3]heptane Core Construction
The construction of the strained spiro[3.3]heptane core, which features a central quaternary carbon connecting two cyclobutane (B1203170) rings, has been approached through several distinct synthetic strategies. These methods often aim to create the spirocyclic system with functional groups that can be further elaborated to introduce the desired carboxamide and fluorine substituents.
[2+2] cycloaddition reactions are a direct and powerful method for the formation of cyclobutane rings and have been successfully applied to the synthesis of the spiro[3.3]heptane core. diva-portal.orgresearchgate.net This approach typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkene. For instance, dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, can undergo a [2+2] cycloaddition with an appropriate olefin to form a dichlorocyclobutanone intermediate. diva-portal.orggoogle.com This intermediate can then be subjected to reductive dechlorination to yield the desired spiro[3.3]heptane derivative. google.com
| Reactants | Reagents/Conditions | Product | Reference |
| Dichloroketene and Olefin | Activated Zinc (Zn(Cu)) | 2,2-Dichlorocyclobutanone Intermediate | diva-portal.org |
| Exocyclic Arylidene Oxetanes and Electron-Deficient Alkenes | Ir(III) Photosensitizer, Blue Light | Polysubstituted 2-Oxaspiro[3.3]heptane | researchgate.net |
The formation of the spirocenter is a critical step in the synthesis of spiro[3.3]heptanes, and double alkylation reactions provide a robust method for achieving this. nih.gov This strategy typically involves a bis-nucleophile, such as diethyl malonate, and a tetra-electrophilic precursor like pentaerythritol (B129877) tetrabromide. diva-portal.org The reaction proceeds through a double substitution mechanism to construct the spirocyclic core. diva-portal.org
A common precursor for this approach is 1,1-bis(bromomethyl)cyclobutane, which can be reacted with a C-nucleophile like diethyl malonate or a N-nucleophile to form the spiro[3.3]heptane ring system. chemrxiv.orgnih.gov This method has proven to be efficient and scalable for the synthesis of various 2,6-disubstituted spiro[3.3]heptanes. chemrxiv.org For instance, the double alkylation of tosylmethyl isocyanide (TosMIC) or malonate diesters with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane has been used to construct the spiro[3.3]heptane core on a large scale. chemrxiv.org
| Bis-electrophile | Bis-nucleophile | Product | Reference |
| Pentaerythritol tetrabromide | Diethyl malonate | Fecht's acid (a spiro[3.3]heptane derivative) | diva-portal.org |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate or TosMIC | 6-(Trifluoromethyl)spiro[3.3]heptane core | chemrxiv.org |
Ring expansion and rearrangement reactions offer an alternative and sometimes more intricate approach to the spiro[3.3]heptane skeleton. nih.gov These methods often leverage the release of ring strain to drive the desired transformation. One such strategy is the semipinacol rearrangement of 1-cyclopropylcyclobutanols, which can be mediated by acid. nih.gov
A novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid to afford substituted spiro[3.3]heptan-1-ones. nih.gov This method has been shown to be regio- and stereospecific, providing access to optically active spiro[3.3]heptane derivatives. nih.gov
| Starting Material | Reagents/Conditions | Product | Reference |
| 1-Cyclopropylcyclobutanols | Acid | Spiro[3.3]heptan-1-one | nih.gov |
| 1-Sulfonylcyclopropanols and Lithiated 1-sulfonylbicyclo[1.1.0]butanes | Acid (e.g., MsOH or AlCl3) | Substituted spiro[3.3]heptan-1-one | nih.gov |
Radical cyclization reactions provide a powerful tool for the formation of cyclic structures, including the spiro[3.3]heptane framework, under mild conditions. numberanalytics.com These reactions involve the intramolecular addition of a radical to a multiple bond. numberanalytics.com For the synthesis of spiro compounds, an intramolecular acyl radical cyclization of enone-aldehydes can be initiated using reagents like t-dodecanethiol and AIBN, leading to the formation of spirocyclic 1,4-diketones. researchgate.net While not yet explicitly detailed for 6-fluorospiro[3.3]heptane-2-carboxamide, the versatility of radical cyclizations suggests their potential applicability in constructing the core spirocyclic structure.
Gold catalysis has emerged as a valuable tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. rsc.orgresearchgate.net Gold(I) catalysts, in particular, can initiate spirocyclization reactions of enyne esters to produce a variety of spirocyclic compounds. rsc.org For instance, the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been shown to afford azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. rsc.org The application of gold-catalyzed methods to the synthesis of the specific spiro[3.3]heptane core of this compound is an area of ongoing research interest.
Fluorination Strategies for Spiro[3.3]heptane Scaffolds
The introduction of fluorine into organic molecules can significantly modulate their physicochemical properties, making fluorination a key step in the synthesis of many pharmaceutical compounds. cas.cnnih.gov For spiro[3.3]heptane scaffolds, several fluorination strategies have been employed, primarily involving nucleophilic fluorination.
A reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been developed, allowing for the synthesis of a wide array of 2-mono- and 2,2-difunctionalized derivatives on a multigram scale. researchgate.netresearchgate.net This approach often utilizes a deoxofluorination reaction on a precursor containing a hydroxyl group. Reagents such as diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride (morph-DAST) are commonly used for this transformation. researchgate.netchemrxiv.org
For example, the synthesis of 6-fluorospiro[3.3]heptane derivatives can start from a precursor ketone, which is then reacted with morpho-DAST to introduce the fluorine atom. chemrxiv.org An alternative route involves the deoxyfluorination of a corresponding alcohol. researchgate.net The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity. altmaniacs.com
| Precursor | Fluorinating Agent | Product | Reference |
| Spiro[3.3]heptan-6-ol | Morph-DAST | 6-Fluorospiro[3.3]heptane | researchgate.netchemrxiv.org |
| Spiro[3.3]heptan-6-one | Morph-DAST | 6-Fluorospiro[3.3]heptane | chemrxiv.org |
Deoxofluorination of Carbonyl Precursors
A primary method for introducing a single fluorine atom onto the spiro[3.3]heptane skeleton involves the deoxofluorination of a carbonyl precursor, typically a ketone. This reaction replaces a carbon-oxygen double bond with two carbon-fluorine single bonds, or in the case of a hydroxyl group, a carbon-oxygen single bond with a carbon-fluorine bond. Nucleophilic fluorinating reagents are commonly employed for this transformation. researchgate.net
One of the most effective reagents for this purpose is morpholinosulfur trifluoride (Morph-DAST). researchgate.netchemrxiv.org The reaction of a ketone, such as a 6-oxospiro[3.3]heptane derivative, with Morph-DAST facilitates the conversion of the carbonyl group into a monofluorinated carbon center. researchgate.netchemrxiv.org This method is a key step in reliable methodologies developed for constructing the 6-fluoro-spiro[3.3]heptane scaffold. researchgate.net
| Reagent | Precursor | Product | Notes |
| Morph-DAST | Spiro[3.3]heptan-6-one derivative | 6-Fluorospiro[3.3]heptane derivative | A key step in the synthesis of the monofluorinated scaffold. researchgate.net |
| DAST | Carbonyl or Hydroxyl group | Fluorinated analogue | A common nucleophilic deoxofluorinating agent. researchgate.net |
| Silver Fluoride (AgF) | Halide precursor | Fluorinated analogue | Another source of nucleophilic fluoride. researchgate.net |
Stereoselective Fluorination Techniques
Achieving stereocontrol during the fluorination step is crucial for accessing specific, optically active isomers of this compound, which can have significantly different biological activities. The synthesis of chiral 1,6-functionalized spiro[3.3]heptane derivatives has been accomplished using methodologies that control the spatial arrangement of substituents. nih.gov
One established strategy for achieving stereoselectivity is to use a chiral precursor. For instance, a stereochemically defined ketone or alcohol on the spiro[3.3]heptane ring can direct the incoming fluorine atom to a specific face of the molecule, a process known as substrate-controlled stereoselection. Methodologies based on the Strecker reaction, using chiral auxiliaries like (R)-α-phenylglycinol or Ellman's sulfinamide, have been successfully employed to create chiral amino acid moieties on the spiro[3.3]heptane scaffold. nih.gov While not direct fluorination, these methods establish key stereocenters from which fluorinated derivatives can be elaborated. Furthermore, the development of expedient syntheses for optically active spiro[3.3]heptan-1-ones provides access to chiral ketone precursors suitable for subsequent stereoselective fluorination. nih.gov
Introduction of Trifluoromethyl and Difluoromethylene Units
Beyond single fluorine atom introduction, significant research has focused on synthesizing spiro[3.3]heptane analogues bearing gem-difluoromethylene (CF2) and trifluoromethyl (CF3) groups. chemrxiv.orgnih.gov These moieties serve as important bioisosteres for carbonyl groups and can profoundly influence a molecule's metabolic stability and lipophilicity. nih.gov
A practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been developed. chemrxiv.orgchemrxiv.orgresearchgate.net The synthesis commences from a commercially available cyclobutanone (B123998) derivative. The key trifluoromethyl group is introduced via the addition of Ruppert-Prakash reagent (TMSCF3) to the ketone. chemrxiv.org The resulting alcohol is then converted to an alkene and subsequently hydrogenated to produce the CF3-substituted cyclobutane ring. This functionalized cyclobutane, a key dibromide intermediate, is then used to construct the second ring of the spiro[3.3]heptane core via double alkylation of diethyl malonate. chemrxiv.org
Similarly, a robust methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold has been established. nih.gov This convergent synthesis utilizes 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor. This intermediate is reacted with active methylene (B1212753) compounds, such as diethyl malonate or ethyl cyanoacetate, to form the spirocyclic core in high yields on a multigram scale. nih.gov
| Fluorine Moiety | Key Reagent/Intermediate | Scale | Reference |
| Trifluoromethyl (CF3) | TMSCF3, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 0.5 kg scale (intermediate) | chemrxiv.orgresearchgate.net |
| Difluoromethylene (CF2) | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | 0.47 kg scale (product) | nih.govresearchgate.net |
Formation of the Carboxamide Moiety
The final step in synthesizing the target molecule is the formation of the carboxamide group from a carboxylic acid precursor. This transformation is a cornerstone of medicinal chemistry and can be achieved through various reliable methods.
Amidation Reactions on Spiro[3.3]heptane Carboxylic Acid Derivatives
The conversion of a carboxylic acid, such as 6-fluorospiro[3.3]heptane-2-carboxylic acid, to its corresponding carboxamide is typically achieved by an amidation reaction. This process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. While direct thermal condensation of acids and amines is possible, it requires high temperatures and is often inefficient due to the formation of unreactive ammonium (B1175870) salts. mdpi.com
Catalytic amidation and the use of coupling reagents are the preferred modern methods. The carboxylic acid is often converted in situ into a more reactive species, such as an active ester or an acyl chloride, which then readily reacts with ammonia (B1221849) or an amine to form the amide bond. A wide range of coupling reagents are available for this purpose, including carbodiimides (like EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HATU). These reactions are typically high-yielding and proceed under mild conditions, making them compatible with complex, functionalized molecules. mdpi.com
Convergent and Divergent Synthetic Approaches for Functionalized Scaffolds
A convergent synthesis involves preparing key fragments of the molecule independently and then combining them in the later stages. For 6-fluorospiro[3.3]heptane derivatives, a common convergent strategy involves the synthesis of a functionalized cyclobutane intermediate, such as 1,1-bis(bromomethyl)-3-fluorocyclobutane. researchgate.net This key precursor is then used to build the second ring through double alkylation of a suitable C2-synthon, leading to the rapid construction of the spiro[3.3]heptane core. researchgate.netnih.gov This approach has been successfully used to obtain a vast library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane building blocks. researchgate.netresearchgate.net
A divergent synthesis , conversely, starts from a common, complex intermediate that is then elaborated into a variety of different final products. nih.gov For example, a key spiro[3.3]heptane intermediate bearing multiple functional groups or "exit vectors" can be selectively modified at different positions to generate a diverse library of analogues. nih.gov This strategy is highly efficient for exploring structure-activity relationships, as it allows for the rapid creation of many related compounds from a single advanced precursor. nih.gov
Scale-Up and Process Optimization in 6-Fluorospiro[3.3]heptane Synthesis
Transitioning the synthesis of 6-fluorospiro[3.3]heptane derivatives from laboratory-scale to large-scale production presents unique challenges that require careful process optimization. Several research groups have successfully developed robust and scalable protocols. chemrxiv.orgnih.gov
Methodologies have been established to produce a wide array of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane building blocks on a multigram scale, with some preparations reaching up to 302 g. researchgate.netresearchgate.net Similarly, the synthesis of 6,6-difluorospiro[3.3]heptane derivatives has been achieved on a scale of up to 0.47 kg. nih.gov A particularly notable achievement is the preparation of the key intermediate for CF3-containing analogues, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, on a 0.5 kg scale in a single run. chemrxiv.orgchemrxiv.orgresearchgate.net
The key to successful scale-up lies in developing expedient synthetic routes that avoid problematic reagents or purification steps. nih.gov For instance, routes have been designed that are amenable to large-scale synthesis by ensuring high yields and straightforward access to novel building blocks. nih.govthieme-connect.de Optimization often involves adjusting reaction conditions, such as solvents, bases, and temperatures, to maximize yield and purity while ensuring the process is safe and cost-effective on a larger scale. nih.gov The development of telescoped or one-pot procedures, where multiple steps are performed sequentially without isolating intermediates, can significantly improve process efficiency and reduce waste, a critical consideration in industrial-scale synthesis. nih.gov
Stereoselective Synthesis of this compound and its Stereoisomers
The stereoselective synthesis of this compound and its various stereoisomers is a critical area of research, driven by the need to understand how the spatial arrangement of substituents on the spiro[3.3]heptane core influences biological activity and physicochemical properties. Methodologies to obtain enantiomerically pure forms of this compound and its analogues often rely on established asymmetric synthesis strategies, including the use of chiral auxiliaries and chromatographic separation of stereoisomers.
A common approach to achieving stereoselectivity in the synthesis of spiro[3.3]heptane derivatives involves the application of the Strecker reaction, which can be adapted to introduce the amino and carboxyl functionalities in a controlled stereochemical manner. nih.gov This method often employs chiral amine auxiliaries, such as (R)-α-phenylglycinol or Ellman's sulfinamide, to direct the stereochemical outcome of the reaction. nih.gov For instance, the use of Ellman's sulfinamide has been shown to be particularly effective for the synthesis of enantiopure derivatives of 1,6-substituted spiro[3.3]heptanes, as the resulting adducts are stable and allow for efficient chromatographic separation. nih.gov
While a direct, documented stereoselective synthesis of this compound is not extensively detailed in the available literature, a plausible synthetic strategy can be inferred from established methods for analogous compounds. A reliable methodology for constructing the foundational 6-fluorospiro[3.3]heptane scaffold has been developed, providing a key starting point for further functionalization. researchgate.net
Following the construction of the fluorinated spirocyclic core, the introduction of the carboxamide group at the C-2 position can be achieved through a series of chemical transformations. A general and efficient method for converting a carboxylic acid to a primary carboxamide has been demonstrated in the synthesis of 6,6-difluorospiro[3.3]heptane-2-carboxamide. nih.gov This process typically involves the activation of the corresponding carboxylic acid, for example, by converting it to an acyl chloride using oxalyl chloride, followed by reaction with ammonia. nih.gov
To obtain specific stereoisomers of this compound, the stereochemistry must be controlled during the synthesis of the precursor, 6-fluorospiro[3.3]heptane-2-carboxylic acid. This can be accomplished through chiral resolution of a racemic mixture of the carboxylic acid or its derivatives. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. researchgate.netresearchgate.net For example, the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid have been successfully separated using this method. researchgate.netresearchgate.netnih.gov
The following table summarizes potential strategies for the stereoselective synthesis of this compound stereoisomers, based on methodologies reported for analogous compounds.
| Step | Method | Reagents/Conditions | Purpose |
| 1. Scaffold Synthesis | Cyclization | Not specified in detail for the fluoro-analogue, but a reliable methodology exists. researchgate.net | To construct the core 6-fluorospiro[3.3]heptane structure. |
| 2. Introduction of Carboxylic Acid (Stereoselective) | Asymmetric Strecker Reaction | Chiral auxiliary (e.g., Ellman's sulfinamide), followed by hydrolysis. nih.gov | To introduce the carboxylic acid group with control of stereochemistry at the C-2 position. |
| 3. Chiral Resolution (Alternative to Step 2) | Chiral HPLC | Chiral stationary phase (e.g., cellulose-based). researchgate.netresearchgate.netnih.gov | To separate the enantiomers of racemic 6-fluorospiro[3.3]heptane-2-carboxylic acid. |
| 4. Carboxamide Formation | Acyl Chloride Formation followed by Amination | 1. Oxalyl chloride, DMF (cat.), CH₂Cl₂. 2. Gaseous NH₃, THF. nih.gov | To convert the stereochemically defined carboxylic acid into the corresponding primary carboxamide. |
Detailed research into the stereoselective synthesis of various spiro[3.3]heptane analogues has provided a strong foundation for the development of synthetic routes to the stereoisomers of this compound. The choice of methodology, whether it be asymmetric synthesis from the outset or resolution of a racemic intermediate, will depend on factors such as scalability and the desired stereoisomer.
Advanced Structural and Stereochemical Investigations of 6 Fluorospiro 3.3 Heptane Systems
X-ray Crystallographic Analysis for Conformation and Connectivity Elucidation
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of molecules, providing unequivocal evidence of bond connectivity, bond lengths, bond angles, and torsional angles. For complex spirocyclic systems like 6-fluorospiro[3.3]heptane derivatives, this technique is invaluable for confirming the stereochemistry and understanding the subtle conformational preferences imposed by the fused cyclobutane (B1203170) rings and the substituents.
While a crystal structure for 6-fluorospiro[3.3]heptane-2-carboxamide itself is not publicly available, analysis of closely related fluorinated and non-fluorinated spiro[3.3]heptane derivatives provides critical insights into the expected structural parameters. Studies on various substituted spiro[3.3]heptanes have consistently shown that the two cyclobutane rings are not planar but are puckered to alleviate ring strain. enamine.net
In a representative X-ray crystallographic study of a 6-(trifluoromethyl)spiro[3.3]heptane derivative, the puckering of the cyclobutane rings was clearly observed. chemrxiv.orgresearchgate.net The spatial arrangement of the substituents is dictated by the rigid spirocyclic core, which can influence intermolecular interactions in the crystal lattice.
Table 1: Representative Crystallographic Data for a Substituted Spiro[3.3]heptane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.32 |
| b (Å) | 14.23 |
| c (Å) | 8.52 |
| α (°) | 90 |
| β (°) | 104.08 |
| γ (°) | 90 |
| V (ų) | 1179.0 |
Data derived from a representative spiro[3.3]heptane structure for illustrative purposes. enamine.net
The precise bond lengths and angles determined by X-ray crystallography are crucial for validating computational models and understanding the electronic effects of the fluorine and carboxamide substituents on the spiro[3.3]heptane framework.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization Methods
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to fully characterize its structure.
Due to the complex and often overlapping signals in the ¹H NMR spectrum of spiro[3.3]heptane derivatives, multi-dimensional NMR experiments are essential for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.
COSY experiments would reveal the proton-proton coupling networks within each of the cyclobutane rings, helping to trace the connectivity of the methylene (B1212753) groups.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC experiments provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary spiro-carbon and for connecting the substituents to the correct positions on the spiro[3.3]heptane core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| C1, C5 (CH₂) | 2.0-2.4 | 30-35 |
| C2 (CH) | 2.8-3.2 | 40-45 |
| C3, C7 (CH₂) | 2.2-2.6 | 35-40 |
| C4 (Spiro C) | - | 45-50 |
| C6 (CHF) | 4.8-5.2 | 85-95 (d, ¹JCF ≈ 200 Hz) |
| C=O | - | 170-175 |
| NH₂ | 6.5-7.5 | - |
Predicted values based on typical ranges for similar structures.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound would provide valuable information about its local electronic environment. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for subtle structural changes.
The fluorine signal would be expected to appear as a doublet of multiplets due to coupling with the geminal proton on C6 and other neighboring protons. The magnitude of the geminal ¹H-¹⁹F coupling constant (²JHF) is typically in the range of 45-55 Hz. Long-range couplings to other protons in the ring would also be observed.
Table 3: Expected ¹⁹F NMR Parameters for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Shift (δ) | -180 to -220 ppm |
| Multiplicity | Doublet of multiplets |
| Coupling Constants | ²JHF ≈ 45-55 Hz |
Expected values based on data for similar fluoroalkanes.
Conformational Analysis of Spiro[3.3]heptane Rings
The spiro[3.3]heptane framework possesses significant strain energy due to the presence of two four-membered rings. This strain arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Computational studies have estimated the strain energy of the parent spiro[3.3]heptane to be approximately 51 kcal/mol. This high degree of strain influences the reactivity and conformational preferences of the molecule.
The cyclobutane rings in spiro[3.3]heptane are not planar but exist in a dynamic equilibrium between puckered conformations. The degree of puckering can be described by the puckering amplitude and phase angle. In substituted spiro[3.3]heptanes, the substituents can influence the conformational equilibrium, favoring conformations that minimize steric interactions.
The torsional angles within the cyclobutane rings, which describe the degree of twisting around the C-C bonds, are a direct measure of the ring's conformation. In an idealized planar cyclobutane, the torsional angles would be 0°, leading to maximum torsional strain. In a puckered conformation, these angles deviate from 0°, which helps to alleviate this strain. X-ray crystallographic data on spiro[3.3]heptane derivatives have revealed dihedral angles in the cyclobutane rings ranging from approximately 13° to 21°. enamine.net The presence of the fluorine and carboxamide substituents in this compound would be expected to influence the preferred puckering mode of the substituted ring.
Molecular Geometry and Exit Vector Analysis of 6-Fluorospiro[3.3]heptane Systems
The spiro[3.3]heptane framework serves as a unique three-dimensional scaffold in medicinal chemistry, prized for its conformational rigidity and ability to project functional groups into specific vectors in space. This section details the molecular geometry and exit vector properties of this compound, drawing upon crystallographic and computational studies of closely related 2,6-disubstituted spiro[3.3]heptane derivatives. While specific experimental data for the title compound is not available, the analysis of its structural analogues provides a robust model for understanding its spatial characteristics.
The spiro[3.3]heptane core consists of two cyclobutane rings linked by a single, central quaternary carbon atom. This arrangement forces the two rings into a nearly perpendicular orientation. The cyclobutane rings themselves are not planar but adopt a puckered conformation to alleviate ring strain. The degree of puckering and the precise bond angles can be influenced by the nature and position of substituents on the rings.
The key geometric parameters of the spiro[3.3]heptane core, derived from X-ray diffraction studies of related compounds, are summarized below. These values represent the fundamental geometry upon which the substituents are placed.
| Parameter | Typical Value | Description |
|---|---|---|
| C-C Bond Length (ring) | 1.53 - 1.56 Å | Standard carbon-carbon single bond length within the cyclobutane rings. |
| C-C-C Bond Angle (ring) | ~88-90° | Internal bond angles of the puckered cyclobutane rings, deviating from the ideal 90° of a planar square. |
| Ring Puckering Angle | ~20-30° | The dihedral angle that defines the deviation of the cyclobutane ring from planarity. |
| Inter-ring Angle | ~90° | The angle between the mean planes of the two cyclobutane rings. |
Exit Vector Analysis
Exit vector analysis is a critical tool for understanding how molecular scaffolds orient their substituents in three-dimensional space. This is particularly important in drug design, where the precise positioning of pharmacophoric groups is essential for binding to a biological target. The spiro[3.3]heptane scaffold is often employed as a bioisostere for a phenyl ring, but unlike the planar aromatic system, it presents its substituents with non-collinear and non-coplanar vectors. chemrxiv.orgrsc.org
The relative spatial arrangement of two substituents, such as those at the C2 and C6 positions of the spiro[3.3]heptane core, is defined by four key geometric parameters:
r : The distance between the carbon atoms bearing the substituents (e.g., C2 and C6).
φ1 and φ2 : The angles formed between the exit vector (the bond to the substituent) and the vector connecting the substituted carbon atoms.
θ : The dihedral angle between the two exit vectors.
The table below presents typical exit vector parameters for a 2,6-disubstituted spiro[3.3]heptane scaffold, based on data from analogous structures and computational models. researchgate.net
| Parameter | Typical Value | Significance in Molecular Design |
|---|---|---|
| Distance (r) | ~4.2 - 4.3 Å | Defines the separation between the two functional groups, analogous to the distance in a para-substituted benzene (B151609) ring. |
| Plane Angles (φ1, φ2) | ~120-130° | Describes the "outward" projection of the substituent bonds relative to the line connecting C2 and C6. |
| Dihedral Angle (θ) | ~90-100° | Indicates the non-coplanar, near-perpendicular relationship of the two substituent vectors, a key feature of this 3D scaffold. |
Reactivity and Functional Group Transformations of 6 Fluorospiro 3.3 Heptane 2 Carboxamide and Derivatives
Reactions of the Carboxamide Group
The carboxamide moiety is a cornerstone for derivatization, offering pathways to a variety of other functional groups through well-established synthetic protocols.
The amide bond in 6-Fluorospiro[3.3]heptane-2-carboxamide can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-Fluorospiro[3.3]heptane-2-carboxylic acid. This transformation is a fundamental step for further derivatization, such as esterification or subsequent amide coupling reactions.
Acid-Catalyzed Hydrolysis : Treatment with strong aqueous acids (e.g., HCl, H₂SO₄) and heat promotes the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis : Saponification using a strong base (e.g., NaOH, KOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide leaving group as an anion.
The fluorine atom on the opposing cyclobutane (B1203170) ring is electronically distant and exerts a negligible inductive effect on the carboxamide's reactivity towards hydrolysis. The primary determinants of reaction efficiency are temperature, pH, and steric hindrance around the amide group.
Table 1: Summary of Hydrolytic Transformations
| Condition | Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Δ | 6-Fluorospiro[3.3]heptane-2-carboxylic acid |
The carboxamide group itself, or its parent carboxylic acid, serves as a versatile handle for constructing more complex molecules, particularly through the formation of new amide bonds.
Amide Coupling : The parent carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a wide array of primary or secondary amines to generate a library of N-substituted amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Reduction to Amines : The carboxamide can be reduced to the corresponding aminomethyl derivative, (6-Fluorospiro[3.3]heptan-2-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to primary amines, which are key building blocks for further functionalization.
Dehydration to Nitriles : Treatment with dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) can convert the primary carboxamide into 6-Fluorospiro[3.3]heptane-2-carbonitrile. The resulting nitrile group can then participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids.
Table 2: Key Derivatization Reactions of the Carboxamide Functional Group
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Reduction | LiAlH₄, THF | -CONH₂ → -CH₂NH₂ |
| Dehydration | POCl₃, pyridine | -CONH₂ → -C≡N |
Reactivity of the Fluorinated Spiro[3.3]heptane Core
The spiro[3.3]heptane scaffold is characterized by significant ring strain inherent in its two fused cyclobutane rings. This strain, combined with the electronic influence of the fluorine atom, dictates the reactivity of the core structure.
The saturated, sp³-hybridized carbon framework of the spiro[3.3]heptane core is generally inert to common electrophilic and nucleophilic reagents without prior activation.
Electrophilic Reactions : Direct electrophilic attack on the C-H bonds of the ring is challenging. The fluorine atom exerts a strong electron-withdrawing inductive effect, deactivating the adjacent C-H bonds and making them less susceptible to electrophilic substitution. Reactions often require the generation of radical or carbocation intermediates under harsh conditions. The introduction of the fluorine atom itself can be achieved via electrophilic fluorination of a suitable precursor using N-F reagents like Selectfluor. researchgate.netnih.gov
Nucleophilic Reactions : Nucleophilic substitution at the fluorine-bearing carbon (C6) is difficult. Sɴ2 reactions are disfavored on cyclobutane rings due to increased strain in the transition state. While substitution could theoretically occur, it would necessitate potent nucleophiles and high temperatures, with the potential for competing elimination and ring-opening reactions.
The considerable ring strain of approximately 52 kcal/mol makes the spiro[3.3]heptane skeleton susceptible to ring-opening and rearrangement reactions, particularly when promoted by acid, heat, or transition metals. nih.gov
Acid-Catalyzed Rearrangement : In the presence of strong acids or Lewis acids, protonation or coordination can initiate carbocation formation, leading to skeletal rearrangements. For instance, processes analogous to the semipinacol rearrangement have been used to construct the spiro[3.3]heptanone motif from bicyclobutylcyclopropanol intermediates. nih.gov Such pathways could potentially be triggered from functionalized derivatives of 6-Fluorospiro[3.3]heptane.
Ring-Opening : The strained cyclobutane rings can be cleaved under specific conditions. For example, related strained spirocyclic systems can undergo ring-opening in the presence of Lewis acids or under elevated temperatures. researchgate.net Hydrogenolysis or reactions involving transition metals can also induce cleavage of the C-C bonds within the rings, leading to functionalized cyclopentyl or acyclic products.
Derivatization Strategies for Expanding Molecular Complexity
Expanding the molecular complexity of this compound is crucial for its application in drug discovery, where three-dimensional structure is paramount. escholarship.org The spiro[3.3]heptane scaffold is valued as a non-planar, sp³-rich bioisostere for phenyl rings, and derivatization strategies aim to leverage this property. chemrxiv.orguniv.kiev.ua
Strategies for increasing complexity typically involve:
Modification of the Carboxamide : As detailed in section 4.1.2, converting the amide to amines, nitriles, or a variety of N-substituted amides provides rapid access to a diverse set of molecules with different physicochemical properties.
Functionalization of the Spirocyclic Core : While direct C-H functionalization is difficult, it can be achieved through radical-based methods or by starting from a more reactive precursor, such as 6-fluorospiro[3.3]heptan-2-one. researchgate.net The ketone can be converted into alkenes (via Wittig reaction), alcohols (via reduction), or amines (via reductive amination), which then serve as handles for further synthetic elaboration.
Stereoselective Synthesis : Developing synthetic routes that control the stereochemistry at the C2 and C6 positions allows for the preparation of individual stereoisomers. This is critical as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer.
Table 3: Overview of Strategies for Expanding Molecular Complexity
| Starting Moiety | Transformation Pathway | Resulting Functional Groups/Structures |
|---|---|---|
| Carboxamide | Amide Coupling | N-Aryl, N-Alkyl Amides |
| Carboxamide | Reduction / Rearrangement | Primary Amines, Aminomethyl Groups |
| Spiro[3.3]heptanone Precursor | Reductive Amination | Secondary and Tertiary Amines |
| Spiro[3.3]heptanone Precursor | Wittig Olefination | Exocyclic Alkenes |
By combining these approaches, chemists can systematically modify the this compound scaffold to generate novel compounds with tailored properties for various scientific applications.
Introduction of Additional Functionalities
The presence of the carboxamide group and the fluorine-bearing cyclobutane ring in this compound allows for a variety of functional group transformations to generate a library of derivatives. While direct transformations on the carboxamide are common, the synthesis of a wide array of mono- and bifunctional spiro[3.3]heptane-derived building blocks often starts from a common precursor, which can then be converted to the target carboxamide.
A general strategy involves the construction of a 6-fluorospiro[3.3]heptane core, which can then be functionalized. For instance, a key intermediate such as a spirocyclic ketone can be synthesized and subsequently transformed. From such precursors, a range of functionalities including alcohols, amines, bromides, and carboxylic acids can be introduced. chemrxiv.org
The carboxamide group itself can undergo various reactions. For example, it can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for other functional groups. The carboxylic acid can be converted to esters, acid chlorides, or other amides. Furthermore, reduction of the carboxamide can yield the corresponding amine.
Another key transformation is the Hofmann rearrangement of the primary carboxamide, which would lead to a primary amine with one less carbon atom. This provides a route to aminomethyl-substituted 6-fluorospiro[3.3]heptanes.
The table below summarizes some potential transformations for introducing additional functionalities to the 6-fluorospiro[3.3]heptane scaffold, starting from precursors that could lead to the target carboxamide.
| Starting Material Precursor | Reagents and Conditions | Product Functional Group |
| 6-Fluorospiro[3.3]heptan-2-one | 1. TosMIC, base; 2. H+ | Carboxylic Acid |
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | 1. SOCl2; 2. NH3 | Carboxamide |
| This compound | 1. Br2, NaOH | Amine (Hofmann Rearrangement) |
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | LiAlH4 | Alcohol |
| 6-Fluorospiro[3.3]heptan-2-ol | PBr3 | Bromide |
Synthesis of Spiro[3.3]heptane-Based Amino Acids and Related Building Blocks
Spiro[3.3]heptane-based amino acids are of significant interest as conformationally constrained building blocks for peptide and protein engineering. The synthesis of these amino acids can be achieved from functionalized 6-fluorospiro[3.3]heptane derivatives.
One common approach to α-amino acids involves the modification of spirocyclic diesters. This can involve a sequence of monohydrolysis, followed by a Curtius rearrangement of the resulting carboxylic acid, and subsequent deprotection steps. researchgate.netresearchgate.net An alternative route is the Bucherer-Bergs hydantoin (B18101) synthesis, which starts from a ketone and proceeds through a hydantoin intermediate that is then hydrolyzed to the α-amino acid. researchgate.netresearchgate.net
For the synthesis of β-amino acids, a key precursor could be a 6-fluorospiro[3.3]heptane-2-carboxylic acid. This could potentially be homologated to the corresponding β-amino acid through an Arndt-Eistert synthesis followed by a Curtius or Hofmann rearrangement.
The synthesis of various spiro[3.3]heptane-derived amino acids has been reported, including ornithine and GABA analogues. nih.govenamine.net These syntheses often involve the construction of the spirocyclic scaffold with the necessary functional groups in place for conversion to the amino acid moiety.
The following table outlines general synthetic approaches to spiro[3.3]heptane-based amino acids that could be adapted from fluorinated precursors.
| Synthetic Approach | Key Intermediates | Target Amino Acid Type |
| Curtius Rearrangement | Spirocyclic monoester acid | α-Amino acid |
| Bucherer-Bergs Synthesis | Spirocyclic ketone | α-Amino acid |
| Strecker Synthesis | Spirocyclic ketone | α-Amino acid |
| Arndt-Eistert Homologation | Spirocyclic carboxylic acid | β-Amino acid |
Mechanistic Studies of Key Chemical Transformations
The chemical transformations of this compound and its derivatives are governed by the interplay of the strained four-membered rings and the electronic effects of the fluorine atom and the carboxamide group. While specific mechanistic studies on this exact compound are not extensively documented, insights can be drawn from studies on related fluorinated compounds and spirocyclic systems.
The introduction of fluorine into organic molecules is a critical step in the synthesis of many building blocks. Electrophilic fluorination using N-F reagents is a common method. Mechanistic studies on the fluorination of aromatic compounds suggest a polar SEAr mechanism, where the decomposition of a Wheland-type intermediate is not the rate-determining step. researchgate.net While the spiro[3.3]heptane system is aliphatic, the principles of electrophilic attack by a fluorine source would be relevant in synthetic strategies targeting fluorinated derivatives.
Nucleophilic fluorination is another important pathway. Mechanistic studies on the synthesis of fluorine-18 (B77423) labeled compounds have investigated the competition between SN2 fluorination and elimination reactions. rsc.org In the context of synthesizing 6-fluorospiro[3.3]heptane derivatives, understanding the factors that favor SN2 substitution over elimination is crucial for achieving high yields of the desired fluorinated product.
Transformations involving the strained cyclobutane rings are also of mechanistic interest. Ring-opening reactions can occur under certain conditions, though the spirocyclic nature of the [3.3]heptane system imparts a degree of stability compared to monocyclic cyclobutanes. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the adjacent carbon atoms, potentially affecting the regioselectivity of ring-opening reactions initiated by nucleophiles or electrophiles.
Further research into the reaction mechanisms of functional group transformations on the 6-fluorospiro[3.3]heptane scaffold will be valuable for the rational design of synthetic routes to novel and complex derivatives for applications in medicinal chemistry.
Theoretical and Computational Studies of 6 Fluorospiro 3.3 Heptane Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine various electronic properties. tandfonline.comnih.gov The introduction of the highly electronegative fluorine atom is expected to have a significant impact on the electronic landscape of the spiro[3.3]heptane core. This can be quantified by examining parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) charges.
Key Research Findings:
Electron Distribution: The fluorine atom induces a notable polarization in the C-F bond, leading to a region of negative electrostatic potential around the fluorine and a corresponding region of positive potential on the adjacent carbon atom. This localized polarization can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
Molecular Orbital Energies: The presence of the fluorine atom is predicted to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can increase the molecule's resistance to oxidation and influence its reactivity in chemical reactions.
Energetics of Conformers: DFT calculations can be used to determine the relative energies of different conformers of the 6-fluorospiro[3.3]heptane ring system. The puckered nature of the cyclobutane (B1203170) rings in spiro[3.3]heptane derivatives gives rise to multiple possible conformations. nih.gov Theoretical calculations can identify the most stable conformers and the energy barriers between them.
| Calculated Property | Hypothetical Value for Spiro[3.3]heptane-2-carboxamide | Hypothetical Value for 6-Fluorospiro[3.3]heptane-2-carboxamide | Methodology |
|---|---|---|---|
| HOMO Energy | -7.5 eV | -7.8 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.5 eV | -0.8 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.0 eV | 7.0 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5 D | 3.5 D | DFT/B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations provide a detailed picture of its conformational landscape and flexibility in different environments, such as in solution or when bound to a biological target. tandfonline.comnih.gov
By simulating the motion of atoms over time, MD can explore the accessible conformations of the molecule, identifying the most populated states and the transitions between them. These simulations are crucial for understanding how the rigid spiro[3.3]heptane core and the flexible carboxamide group orient themselves in space.
Key Research Findings:
Conformational Preferences: MD simulations can reveal the preferred puckering of the two cyclobutane rings and the rotational preferences of the carboxamide substituent. The fluorine atom can influence these preferences through steric and electronic effects.
Solvent Effects: The conformational ensemble of this compound can be significantly influenced by the surrounding solvent. MD simulations in explicit solvent models can capture these effects and provide a more realistic representation of the molecule's behavior in a biological context.
Flexibility and Dynamics: Analysis of MD trajectories can quantify the flexibility of different parts of the molecule. The spirocyclic core is expected to be relatively rigid, while the carboxamide group will exhibit greater conformational freedom.
| Conformational Parameter | Observed Range in Simulation | Most Populated State | Simulation Conditions |
|---|---|---|---|
| Cyclobutane Ring Puckering Angle 1 | 15-30° | 22° | 100 ns, Water Box, 300 K |
| Cyclobutane Ring Puckering Angle 2 | 18-35° | 25° | 100 ns, Water Box, 300 K |
| C-C-C=O Dihedral Angle | -180° to 180° | trans (~180°) and cis (~0°) | 100 ns, Water Box, 300 K |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For the 6-fluorospiro[3.3]heptane scaffold, these models can be invaluable for optimizing its design to achieve desired therapeutic effects or properties. nih.gov
By developing QSAR/SPR models based on a dataset of spiro[3.3]heptane derivatives with varying substituents, it is possible to identify the key molecular descriptors that govern their activity and properties. These descriptors can be electronic, steric, or hydrophobic in nature.
Key Research Findings:
Descriptor Identification: QSAR studies can identify which molecular descriptors, such as logP, molar refractivity, or specific electronic parameters, are most important for the biological activity of spiro[3.3]heptane derivatives.
Predictive Modeling: Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Property Optimization: SPR models can guide the modification of the 6-fluorospiro[3.3]heptane scaffold to fine-tune its physicochemical properties, such as solubility, permeability, and metabolic stability.
| Molecular Descriptor | Correlation with Activity (Hypothetical) | Interpretation |
|---|---|---|
| cLogP | Positive | Increased lipophilicity may enhance membrane permeability and target engagement. |
| Topological Polar Surface Area (TPSA) | Negative | Lower TPSA may be favorable for crossing the blood-brain barrier. |
| Molecular Weight | Negative | Lower molecular weight is generally preferred for better drug-like properties. |
| Fluorine Substitution | Positive | The presence of fluorine at the 6-position may enhance binding affinity. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict the reactivity of this compound and to explore potential reaction pathways for its synthesis and modification. Methods such as DFT can be employed to calculate activation energies and transition state geometries for various reactions.
Understanding the reactivity of the molecule is crucial for designing efficient synthetic routes and for predicting potential metabolic transformations. For instance, computational studies can help identify the most likely sites for nucleophilic or electrophilic attack.
Key Research Findings:
Site of Reactivity: Calculations of atomic charges and frontier orbital densities can pinpoint the most reactive sites in the molecule. The carbonyl carbon of the carboxamide group is a likely site for nucleophilic attack, while the aromatic rings often present in drug candidates are susceptible to electrophilic substitution.
Reaction Energetics: By calculating the energies of reactants, products, and transition states, computational models can predict the feasibility and selectivity of different reaction pathways. This can guide the choice of reagents and reaction conditions in the laboratory.
Mechanistic Insights: Theoretical studies can provide detailed mechanistic insights into complex reactions, helping to rationalize experimental observations and to design more efficient synthetic strategies. A practical synthetic approach for a library of spiro[3.3]heptane derivatives has been reported, starting from a common precursor. nih.gov
Bioisosteric Replacement Modeling and Conformational Landscape Mapping
The spiro[3.3]heptane scaffold is often considered a bioisostere for other cyclic systems, such as benzene (B151609) or cyclohexane (B81311), in drug design. nih.govresearchgate.net Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The introduction of a fluorine atom can further modulate the bioisosteric properties of the spiro[3.3]heptane core.
Conformational landscape mapping provides a comprehensive view of the accessible three-dimensional structures of the molecule. This is particularly important for understanding how the rigid and non-planar spiro[3.3]heptane scaffold presents its substituents for interaction with a biological target.
Key Research Findings:
Structural Mimicry: The spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a phenyl ring, but with a distinct three-dimensional geometry. researchgate.net This can lead to improved binding selectivity and reduced off-target effects.
Impact of Fluorine: The fluorine atom in the 6-position can alter the conformational preferences of the spiro[3.3]heptane ring system and introduce a polar interaction site, which can be exploited in drug design.
Exit Vector Analysis: The geometry of the spiro[3.3]heptane scaffold dictates the exit vectors, which are the directions in which substituents are projected from the core. Computational analysis of these vectors is crucial for designing molecules that can effectively interact with a specific binding pocket. The distance between substituents in spiro[3.3]heptanes is about 1.2 Å longer than in a para-substituted phenyl ring. researchgate.net
| Scaffold | Exit Vector Angle (φ) | Distance between Substituents (d) | Planarity |
|---|---|---|---|
| para-Substituted Benzene | ~180° | ~5.7 Å | Planar |
| Spiro[3.3]heptane (2,6-disubstituted) | ~130° | ~6.9 Å | Non-planar |
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes
The continued advancement of research involving 6-Fluorospiro[3.3]heptane-2-carboxamide is intrinsically linked to the development of efficient and versatile synthetic methodologies. While existing routes have enabled access to this compound, future efforts will likely focus on strategies that offer improved scalability, cost-effectiveness, and access to a wider range of analogues.
One promising avenue is the exploration of strain-release-driven reactions. For instance, novel approaches to the formation of the spiro[3.3]heptan-1-one motif have been developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov This method, which proceeds via a 'strain-relocating' semipinacol rearrangement, could be adapted for the synthesis of fluorinated precursors to this compound.
Furthermore, the development of catalytic and asymmetric methods will be crucial. For example, enzyme-catalyzed asymmetric synthesis has been successfully employed for the preparation of spiro[3.3]heptane derivatives with axial chirality. rsc.orgrsc.org Investigating enzymatic or transition-metal-catalyzed approaches for the direct and enantioselective fluorination and amidation of spiro[3.3]heptane intermediates could provide more direct and efficient pathways to the target molecule and its stereoisomers.
A reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been developed, allowing for the synthesis of a vast library of 2-mono- and 2,2-difunctionalized building blocks on a multigram scale. researchgate.net Future work could build upon this by exploring alternative fluorination reagents and reaction conditions to enhance safety and sustainability. Additionally, flow chemistry techniques could be implemented to improve reaction control, safety, and scalability of key synthetic steps. rsc.org
Stereochemical Control in Complex Spiro[3.3]heptane Systems
The three-dimensional nature of the spiro[3.3]heptane scaffold gives rise to complex stereochemistry, including the potential for both central and axial chirality. The precise control over the stereochemical outcome of synthetic reactions is paramount, as different stereoisomers can exhibit vastly different biological activities and material properties.
Future research will undoubtedly focus on the development of highly diastereoselective and enantioselective synthetic methods. The highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines has been reported for the synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. nih.gov Similar strategies could be adapted for the synthesis of stereochemically defined precursors to this compound.
Furthermore, the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, with structural analysis revealing their potential as restricted surrogates of cis- and trans-disubstituted cyclohexane (B81311) derivatives. acs.org This highlights the importance of controlling the relative stereochemistry of substituents on the spiro[3.3]heptane core. Future work should aim to develop methods that allow for the selective synthesis of any desired stereoisomer of this compound, which will be essential for detailed structure-activity relationship (SAR) studies. A practical divergent synthetic approach for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been reported, showcasing methods to access different substitution patterns. nih.gov
Diversification of Functionalization Patterns
To fully explore the chemical space around the this compound scaffold, the development of methods for the selective functionalization of various positions on the spirocyclic core is essential. The ability to introduce a wide range of chemical moieties will enable the fine-tuning of the molecule's properties for specific applications.
Future research will likely target the late-stage functionalization of the spiro[3.3]heptane backbone. This could involve the use of C-H activation strategies to introduce new substituents at positions that are not readily accessible through traditional synthetic methods. The synthesis of functionalized racemic spiro[3.3]heptanes for use as building blocks in medicinal chemistry has been demonstrated, providing a platform for further derivatization. researchgate.net
Moreover, the development of orthogonal protecting group strategies will be critical for the selective modification of multifunctional spiro[3.3]heptane derivatives. This will allow for the sequential introduction of different functional groups, leading to the creation of complex and diverse molecular architectures. The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been disclosed, providing a blueprint for creating highly functionalized building blocks. nih.gov
Integration into Advanced Chemical Research Paradigms
The unique properties of the spiro[3.3]heptane scaffold make it an attractive building block for integration into more advanced chemical research paradigms, such as its use as a bioisostere and a scaffold in drug discovery.
The spiro[3.3]heptane core has been shown to be a saturated bioisostere of the phenyl ring, with the ability to mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgresearchgate.netnih.gov This non-collinear mimicry can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining biological activity. chemrxiv.org Future research will involve the systematic replacement of phenyl rings in known drugs and bioactive molecules with the this compound moiety to explore the potential for developing novel, patent-free analogues with improved therapeutic profiles. Strained spiro heterocycles are increasingly being investigated as non-classical three-dimensional bioisosteres in drug development. rsc.org
Furthermore, the rigid nature of the spiro[3.3]heptane scaffold makes it an ideal platform for the development of chemical probes and tool compounds for studying biological systems. The well-defined spatial orientation of substituents can be used to probe the binding pockets of proteins and other biological targets with high precision. The application of spiro[3.3]heptane motifs in medicinal chemistry is a rapidly growing field. researchgate.net
Computational Design and Predictive Modeling for Spiro[3.3]heptane Derivatives
Computational chemistry and molecular modeling are poised to play an increasingly important role in guiding the future research and development of this compound and its derivatives. These tools can provide valuable insights into the structure, properties, and potential applications of these molecules, thereby accelerating the discovery process.
Future research will leverage computational methods to predict the physicochemical properties of novel spiro[3.3]heptane derivatives, such as their solubility, lipophilicity, and metabolic stability. researchgate.net Quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of these compounds with their biological activity, aiding in the design of more potent and selective molecules. news-medical.net
Q & A
Q. Why do some studies report divergent bioactivity for fluorinated spiro compounds despite similar structures?
- Subtle differences in fluorine positioning (e.g., axial vs. equatorial) alter dipole moments and hydrogen-bonding capacity. Cross-validate using isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding . Meta-analysis of SAR datasets identifies outliers due to assay variability (e.g., cell-line specificity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
